

## The Antifungal Effect of Buclosamide on Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Buclosamide |           |
| Cat. No.:            | B1193894    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Buclosamide**, a salicylanilide derivative, has been historically used as a topical antimycotic agent for the treatment of dermatomycoses, including infections caused by dermatophytes. While specific contemporary data on its in vitro activity and mechanism of action against these fungi are limited in publicly available literature, this guide synthesizes the probable antifungal properties of **buclosamide** based on the established activity of structurally related salicylanilides. This document outlines a proposed mechanism of action centered on mitochondrial disruption, presents standardized experimental protocols for its evaluation against dermatophytes, and provides a framework for the quantitative assessment of its antifungal efficacy.

## Introduction

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of superficial fungal infections of the skin, hair, and nails, collectively known as dermatophytosis or tinea. The increasing incidence of antifungal resistance necessitates the exploration of both novel and existing compounds for their efficacy against these pathogens. **Buclosamide** (N-butyl-4-chloro-2-hydroxybenzamide) is a topical antifungal agent that has been used in the past for dermatomycoses[1]. This guide provides a technical overview of its potential effects on



dermatophytes, drawing parallels with the known mechanisms of the broader salicylanilide class of compounds to which it belongs.

## **Proposed Mechanism of Action**

While specific studies detailing the molecular mechanism of **buclosamide** against dermatophytes are scarce, the well-documented antifungal activity of other salicylanilides, such as niclosamide, provides a strong basis for a hypothesized mechanism of action[1][2][3]. It is proposed that **buclosamide**, like other salicylanilides, primarily targets fungal mitochondria, leading to a cascade of events that culminate in cell death.

The proposed signaling pathway involves the following key steps:

- Mitochondrial Uncoupling: Buclosamide is likely to act as a protonophore, disrupting the
  proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative
  phosphorylation from ATP synthesis leads to a rapid depletion of cellular ATP.[1]
- Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential directly inhibits the activity of ATP synthase, further exacerbating the cellular energy crisis.
- Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport
  chain can lead to the accumulation of electrons, which then react with molecular oxygen to
  produce superoxide radicals and other reactive oxygen species. This induces significant
  oxidative stress within the fungal cell.
- Cellular Damage and Apoptosis: The combination of ATP depletion and overwhelming oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering programmed cell death or apoptosis.





Click to download full resolution via product page

Figure 1. Proposed mechanism of action of buclosamide in dermatophytes.

## **Data Presentation: In Vitro Susceptibility**

Although specific quantitative data for **buclosamide** against dermatophytes are not readily available in recent literature, the following tables provide a standardized format for presenting such data once obtained through experimental testing. These tables are based on established antifungal susceptibility testing guidelines.

Table 1: Minimum Inhibitory Concentration (MIC) of **Buclosamide** against Dermatophyte Species



| Dermatophyte<br>Species        | Strain ID  | MIC Range<br>(μg/mL) | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) |
|--------------------------------|------------|----------------------|---------------|---------------|
| Trichophyton<br>rubrum         | ATCC 28188 | _                    |               |               |
| Trichophyton<br>mentagrophytes | ATCC 9533  |                      |               |               |
| Microsporum canis              | ATCC 36299 | -                    |               |               |
| Epidermophyton floccosum       | ATCC 52066 | -                    |               |               |
| Clinical Isolates              | (various)  | -                    |               |               |

 $MIC_{50}$  and  $MIC_{90}$  represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of **Buclosamide** against Dermatophyte Species

| Dermatophyte<br>Species        | Strain ID  | MFC Range<br>(μg/mL) | MFC₅₀ (μg/mL) | MFC90 (μg/mL) |
|--------------------------------|------------|----------------------|---------------|---------------|
| Trichophyton rubrum            | ATCC 28188 |                      |               |               |
| Trichophyton<br>mentagrophytes | ATCC 9533  |                      |               |               |
| Microsporum canis              | ATCC 36299 | -                    |               |               |
| Epidermophyton floccosum       | ATCC 52066 | -                    |               |               |
| Clinical Isolates              | (various)  | -                    |               |               |



MFC<sub>50</sub> and MFC<sub>90</sub> represent the MFCs at which 50% and 90% of the isolates are killed, respectively.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to determine the in vitro efficacy of **buclosamide** against dermatophytes, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

## **Broth Microdilution Assay for MIC Determination**

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

#### Materials:

- Dermatophyte isolates (e.g., T. rubrum, T. mentagrophytes, M. canis, E. floccosum)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Buclosamide stock solution (in DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Procedure:

- Inoculum Preparation:
  - Culture dermatophytes on potato dextrose agar or Sabouraud dextrose agar at 28-30°C for 7-14 days to promote sporulation.
  - Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.



 Adjust the conidial suspension to a concentration of 1 x 10<sup>3</sup> to 3 x 10<sup>3</sup> CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and a hemocytometer.

#### • Drug Dilution:

- Perform serial twofold dilutions of the **buclosamide** stock solution in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 μg/mL).
- Include a drug-free control well (growth control) and a sterility control well (medium only).
- Inoculation and Incubation:
  - Add the prepared fungal inoculum to each well (except the sterility control).
  - Incubate the plates at 28-30°C for 4-7 days.
- Endpoint Determination:
  - The MIC is defined as the lowest concentration of **buclosamide** that causes complete (100%) inhibition of visible growth as compared to the drug-free control.





Click to download full resolution via product page

Figure 2. Workflow for MIC determination by broth microdilution.

# Determination of Minimum Fungicidal Concentration (MFC)



This assay is performed as a continuation of the MIC test to determine if the drug is fungistatic or fungicidal.

#### Procedure:

- Following MIC determination, take a 10 μL aliquot from each well showing no visible growth.
- Spot the aliquot onto a Sabouraud dextrose agar plate.
- Incubate the plates at 28-30°C for 4-7 days.
- The MFC is the lowest concentration of buclosamide that results in no fungal growth on the agar plate (≥99.9% killing).

## Conclusion

While historical clinical use suggests **buclosamide** is effective against dermatophytes, a modern, in-depth evaluation of its antifungal properties is warranted. Based on its chemical structure as a salicylanilide, the proposed mechanism of action involves the disruption of mitochondrial function, a pathway that is a validated target for antifungal agents. The experimental protocols outlined in this guide provide a standardized framework for researchers to quantitatively assess the in vitro efficacy of **buclosamide** against key dermatophyte species. Such studies would be invaluable for drug development professionals in considering the potential repositioning or further development of **buclosamide** as a viable treatment option for dermatophytosis in the current landscape of increasing antifungal resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Antifungal Effect of Buclosamide on Dermatophytes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193894#buclosamide-s-effect-on-dermatophytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com